molecular formula C15H13N3O4 B274328 N-[4-(acetylamino)phenyl]-4-nitrobenzamide

N-[4-(acetylamino)phenyl]-4-nitrobenzamide

Cat. No. B274328
M. Wt: 299.28 g/mol
InChI Key: YVYNPDQBVCHDNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(acetylamino)phenyl]-4-nitrobenzamide, commonly known as ANB-NOS, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a potent inhibitor of nitric oxide synthase (NOS) and has been extensively studied for its biochemical and physiological effects.

Mechanism of Action

ANB-N-[4-(acetylamino)phenyl]-4-nitrobenzamide acts as a potent inhibitor of N-[4-(acetylamino)phenyl]-4-nitrobenzamide by binding to the enzyme's active site and preventing the synthesis of NO. This inhibition of this compound activity leads to a decrease in the levels of NO, which in turn affects various physiological processes.
Biochemical and physiological effects
ANB-N-[4-(acetylamino)phenyl]-4-nitrobenzamide has been shown to have several biochemical and physiological effects. One of the major effects of ANB-N-[4-(acetylamino)phenyl]-4-nitrobenzamide is the inhibition of this compound activity, which leads to a decrease in the levels of NO. This decrease in NO levels has been shown to affect various physiological processes, including synaptic plasticity, learning, and memory.

Advantages and Limitations for Lab Experiments

ANB-N-[4-(acetylamino)phenyl]-4-nitrobenzamide has several advantages and limitations when used in lab experiments. One of the major advantages of ANB-N-[4-(acetylamino)phenyl]-4-nitrobenzamide is its potent inhibition of N-[4-(acetylamino)phenyl]-4-nitrobenzamide activity, which makes it an effective tool for studying the role of NO in various physiological processes. However, one of the major limitations of ANB-N-[4-(acetylamino)phenyl]-4-nitrobenzamide is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are several future directions for the use of ANB-N-[4-(acetylamino)phenyl]-4-nitrobenzamide in scientific research. One of the major directions is the study of the role of NO in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. Another direction is the development of new and more potent inhibitors of N-[4-(acetylamino)phenyl]-4-nitrobenzamide, which can be used to study the role of NO in various physiological processes.
Conclusion
ANB-N-[4-(acetylamino)phenyl]-4-nitrobenzamide is a potent inhibitor of this compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound has been extensively studied for its biochemical and physiological effects and has several advantages and limitations when used in lab experiments. There are several future directions for the use of ANB-N-[4-(acetylamino)phenyl]-4-nitrobenzamide in scientific research, including the study of the role of NO in various neurological disorders and the development of new and more potent inhibitors of this compound.

Synthesis Methods

ANB-N-[4-(acetylamino)phenyl]-4-nitrobenzamide can be synthesized through a multi-step process involving the reaction of 4-nitrobenzoic acid with thionyl chloride, followed by the reaction with 4-aminophenol and acetic anhydride. The final product is obtained through the reaction of the intermediate with 4-nitrobenzoyl chloride.

Scientific Research Applications

ANB-N-[4-(acetylamino)phenyl]-4-nitrobenzamide has been used extensively in scientific research for its potential applications in various fields. One of the major applications of ANB-N-[4-(acetylamino)phenyl]-4-nitrobenzamide is in the field of neuroscience. ANB-N-[4-(acetylamino)phenyl]-4-nitrobenzamide has been shown to be an effective inhibitor of N-[4-(acetylamino)phenyl]-4-nitrobenzamide, which is an enzyme that is involved in the synthesis of nitric oxide (NO). NO is a neurotransmitter that plays a critical role in the regulation of various physiological processes, including synaptic plasticity, learning, and memory.

properties

Molecular Formula

C15H13N3O4

Molecular Weight

299.28 g/mol

IUPAC Name

N-(4-acetamidophenyl)-4-nitrobenzamide

InChI

InChI=1S/C15H13N3O4/c1-10(19)16-12-4-6-13(7-5-12)17-15(20)11-2-8-14(9-3-11)18(21)22/h2-9H,1H3,(H,16,19)(H,17,20)

InChI Key

YVYNPDQBVCHDNG-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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